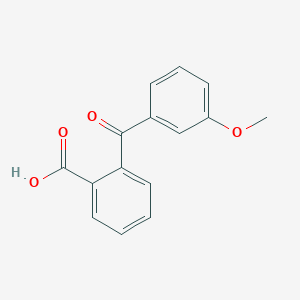

2-(3-Methoxybenzoyl)benzoic acid

Description

Contextualization of Aroylbenzoic Acids and Benzophenone (B1666685) Derivatives in Organic Chemistry

Aroylbenzoic acids are a class of organic compounds characterized by a benzoic acid molecule substituted with an aroyl group. The general structure consists of two aromatic rings connected by a ketone functional group, with one of the rings also bearing a carboxylic acid group. A classic method for synthesizing these compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution where an arene reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. open.ac.ukorganic-chemistry.org This reaction is fundamental in organic synthesis for creating carbon-carbon bonds to an aromatic ring. organic-chemistry.orglibretexts.org Aroylbenzoic acids are often stable, crystalline solids and serve as crucial intermediates in the synthesis of more complex molecules, such as anthraquinones and other polycyclic aromatic systems. open.ac.uk

Closely related are benzophenone derivatives. Benzophenone, with the formula (C₆H₅)₂CO, is the parent diarylketone and is a widely used building block in organic chemistry. aksci.com Its derivatives are noted for their diverse applications, stemming from their unique physicochemical and biological properties. guidechem.com In photochemistry, benzophenone is a common photosensitizer, capable of absorbing light and transferring the energy to other molecules. aksci.com Furthermore, various benzophenone derivatives have been explored for their potential in materials science, such as in the development of organic light-emitting diodes (OLEDs), and for their biological activities, including anti-inflammatory and antimicrobial properties. smolecule.comwikipedia.org

Historical Development and Foundational Research on Substituted Benzoic Acids

The study of substituted benzoic acids is rooted in the history of benzoic acid itself. Discovered in the 16th century through the dry distillation of gum benzoin (B196080), its composition was later determined by Justus von Liebig and Friedrich Wöhler in 1832. open.ac.uklibretexts.orglookchem.com This foundational work laid the groundwork for understanding aromatic carboxylic acids. Early industrial production involved the hydrolysis of benzotrichloride, a method later superseded by the cleaner and more economical partial oxidation of toluene, which is now the standard commercial process. libretexts.orglookchem.com

Research in the late 19th century, notably Salkowski's discovery of the antifungal properties of benzoic acid in 1875, highlighted the importance of this compound and spurred investigation into its derivatives. open.ac.uklookchem.com Scientists began to explore how adding different functional groups (substituents) to the benzene (B151609) ring of benzoic acid altered its chemical properties, such as acidity. chemicalbook.com It was established that the position and electronic nature of the substituent—whether it withdraws or donates electrons—profoundly influences the molecule's reactivity and characteristics. For instance, electron-withdrawing groups generally increase the acidity of the benzoic acid. chemicalbook.com This fundamental understanding of structure-property relationships is critical for the rational design of new molecules with desired functions.

Significance of the 2-(3-Methoxybenzoyl)benzoic Acid Structural Motif in Advanced Chemical Research

The specific compound this compound is a distinct member of the aroylbenzoic acid family. Its structural motif, featuring a methoxy (B1213986) group at the meta-position of the benzoyl ring, makes it a valuable intermediate in specialized organic synthesis. smolecule.com

The compound is typically synthesized via a Friedel-Crafts-type reaction. One documented route involves the reaction of 3-methoxybenzoyl chloride with a lithium salt of 2-carboxyphenyl, which directly forms the desired keto-acid structure. This highlights its role as a purpose-built molecule for further chemical transformations.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2159-36-6 | aksci.com |

| Molecular Formula | C₁₅H₁₂O₄ | aksci.com |

| Molecular Weight | 256.25 g/mol | aksci.com |

| Appearance | Solid | |

| Purity | Typically ≥95% | aksci.com |

While extensive peer-reviewed studies on the specific applications of this compound are not widely published, its structure suggests its utility as a precursor for more complex molecules. Commercial suppliers note its potential in medicinal chemistry research, citing possible anti-inflammatory, analgesic, and antifibrinolytic activities, though these properties require further academic validation. smolecule.com The presence and position of the methoxy and carboxylic acid groups provide multiple reactive sites for further functionalization, making it a versatile building block for creating targeted molecular architectures in chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIUJFPCYPAQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318985 | |

| Record name | MLS003170923 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2159-36-6 | |

| Record name | MLS003170923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003170923 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Methoxybenzoyl Benzoic Acid

Established Synthetic Pathways for Substituted Benzoylbenzoic Acids

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis and a principal method for preparing substituted benzoylbenzoic acids. masterorganicchemistry.comtamu.edu This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.comtamu.edu

In the context of synthesizing 2-(3-methoxybenzoyl)benzoic acid, a common approach involves the acylation of an appropriate benzene (B151609) derivative with phthalic anhydride. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent. prepchem.comchemguide.co.ukgoogle.com The choice of solvent and reaction temperature are critical parameters that can influence the yield and purity of the product. prepchem.comchemguide.co.uk For instance, the reaction of benzene with ethanoyl chloride in the presence of aluminum chloride is often conducted in the cold initially and then heated to complete the reaction. chemguide.co.uk

The mechanism of Friedel-Crafts acylation proceeds through the formation of an acylium ion, a potent electrophile, which is generated from the reaction between the acylating agent and the Lewis acid catalyst. youtube.comlibretexts.org This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a ketone. A key advantage of Friedel-Crafts acylation is that the introduction of an acyl group deactivates the aromatic ring, preventing further substitution and leading to monoacylated products. chemguide.co.uk

| Parameter | Description | Common Examples | Significance |

|---|---|---|---|

| Aromatic Substrate | The benzene ring or its derivative that undergoes acylation. | Benzene, Toluene, Anisole (B1667542) | Determines the substitution pattern of the final product. |

| Acylating Agent | Provides the acyl group to be attached to the aromatic ring. | Phthalic Anhydride, Acetyl Chloride, Benzoyl Chloride | Defines the structure of the keto-acid. |

| Lewis Acid Catalyst | Activates the acylating agent to form the electrophile. | Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃) | Essential for the reaction to proceed at a reasonable rate. masterorganicchemistry.com |

| Solvent | The medium in which the reaction is carried out. | Benzene (as reactant and solvent), Dichloromethane, Carbon Disulfide | Can influence reaction rate and product distribution. |

| Temperature | The thermal condition under which the reaction is performed. | 0°C to reflux temperature | Affects reaction kinetics and can control selectivity. |

Alternative Condensation and Coupling Reactions

Beyond Friedel-Crafts acylation, other synthetic strategies exist for the formation of benzoylbenzoic acid derivatives. Condensation reactions, for example, offer an alternative route. The benzoin (B196080) condensation, a classic reaction, involves the coupling of two aldehydes to form an α-hydroxyketone. wikipedia.orgorganic-chemistry.org While not a direct route to this compound, the principles of umpolung (polarity reversal) demonstrated in this reaction are relevant to the broader field of carbonyl chemistry. organic-chemistry.org The reaction is typically catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes. wikipedia.orgorganic-chemistry.org

Coupling reactions also provide powerful tools for constructing the carbon framework of benzoylbenzoic acids. For instance, the self-condensation of lithium ortho-lithiobenzoates can yield ortho-benzoylbenzoic acids. dtic.mil Furthermore, palladium-catalyzed coupling reactions, such as the acyl Sonogashira reaction, allow for the coupling of acyl chlorides with terminal alkynes to produce ynones, which can be precursors to the desired keto-acids. researchgate.net

Advanced Synthetic Techniques and Reaction Optimization

Transition-Metal-Catalyzed Synthetic Transformations

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve efficient and selective transformations. bohrium.comresearchgate.net In the synthesis of compounds related to benzoic acids, transition metals like palladium, rhodium, ruthenium, and cobalt have proven to be highly effective. bohrium.comnih.govresearchgate.net These metals can catalyze a variety of reactions, including C-H activation, annulation, and cross-coupling reactions, which are instrumental in building complex molecular architectures. bohrium.comresearchgate.net

For example, transition-metal-catalyzed oxidative annulation of benzoic acids with alkynes or alkenes can lead to the formation of isocoumarins and phthalides, which are structurally related to benzoylbenzoic acids. bohrium.com Cobalt-catalyzed C-H bond functionalization of benzoic acids with alkynes, styrenes, and 1,3-dienes provides a direct route to cyclic products. nih.gov The synthesis of Ketoprofen, an α-(3-benzoylphenyl)propanoic acid, has been achieved using palladium-catalyzed carbonylation and Heck coupling reactions, as well as nickel-catalyzed hydrovinylation. scielo.br These methods often offer high yields and regioselectivity. scielo.br

| Catalyst | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Heck Coupling, Carbonylation | 3-Bromobenzophenone, Ethylene | α-(3-benzoylphenyl)propanoic acid (Ketoprofen) | scielo.br |

| Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | [4+2] Annulation | Benzoic Acids, Alkynes | Isocoumarins | bohrium.com |

| Cobalt (Co) | C-H Activation/Coupling | Benzoic Acids, Alkynes/Styrenes | Cyclic Products | nih.gov |

| Nickel (Ni) | Hydrovinylation | 3-Vinylbenzophenone | 3-(3'-benzoylphenyl)-1-butene | scielo.br |

Considerations for Regioselectivity and Stereocontrol in Related Syntheses

Controlling the position of substitution (regioselectivity) is a critical challenge in the synthesis of substituted aromatic compounds. In Friedel-Crafts acylation, the directing effect of substituents on the aromatic ring plays a crucial role. wisc.edu For instance, an electron-donating group like the methoxy (B1213986) group in anisole directs incoming electrophiles to the ortho and para positions. wisc.edu The choice of catalyst and reaction conditions can also influence the regiochemical outcome. acs.orgresearchgate.net Studies on the acylation of anisole have shown that the ratio of ortho to para isomers can be manipulated by varying the Lewis acid and solvent. acs.orgresearchgate.net

While the synthesis of this compound itself does not involve the creation of a chiral center, stereocontrol is a vital consideration in the synthesis of many related and more complex molecules. For example, the asymmetric hydrogenation of α-(3-benzoylphenyl)acrylic acid to produce (S)-ketoprofen with high optical yield has been achieved using a chiral Ru-(S)-BINAP catalyst. scielo.br

Green Chemistry Principles in Chemical Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. acs.orgyale.edusigmaaldrich.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and designing for energy efficiency. epa.govconsensus.app

In the context of synthesizing this compound and related compounds, green chemistry can be applied in several ways:

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. acs.orgyale.eduepa.gov The development of reusable catalysts is a key area of research.

Safer Solvents: Replacing hazardous solvents with greener alternatives or performing reactions under solvent-free conditions can significantly reduce environmental impact. yale.eduepa.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental goal. acs.orgsigmaaldrich.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. yale.edusigmaaldrich.com

Renewable Feedstocks: Utilizing renewable starting materials instead of depleting resources is a long-term sustainability goal. yale.eduepa.gov

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications can reduce the number of reaction steps and waste generation. acs.orgepa.gov

The development of ionic liquids and solid acid catalysts for Friedel-Crafts reactions are examples of efforts to create more environmentally benign synthetic processes. google.com

Synthesis of Key Precursors and Reaction Intermediates

The synthesis of this compound relies on the availability of specific precursors and the formation of key reaction intermediates. The strategic construction of this molecule often involves the coupling of a phthalic acid derivative with a 3-methoxyphenyl (B12655295) moiety. This section details the synthetic methodologies for preparing these crucial building blocks.

A primary and highly effective strategy for forming the carbon-carbon bond between the two aromatic rings is through a Grignard reaction. This approach necessitates the preparation of a 3-methoxyphenyl Grignard reagent, which then reacts with phthalic anhydride. The key precursor for this reagent is 3-bromoanisole (B1666278).

Synthesis of 3-Bromoanisole

A common route for the preparation of 3-bromoanisole begins with the bromination of nitrobenzene (B124822) to yield 3-bromonitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction to replace the nitro group with a methoxy group.

The bromination of nitrobenzene is typically carried out using bromine in the presence of oleum (B3057394) (fuming sulfuric acid). googleapis.com The reaction mixture is carefully controlled for temperature to ensure selective monobromination at the meta position.

Following the synthesis of 3-bromonitrobenzene, the subsequent methoxydenitration is achieved by reacting it with an alkali metal methoxide (B1231860), such as sodium methoxide, in the presence of a phase-transfer catalyst. googleapis.comgoogle.comwipo.int This reaction is generally performed in a water-immiscible nonpolar aprotic solvent like toluene. google.com The use of a phase-transfer catalyst, for instance, a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, is crucial for facilitating the reaction between the organic-soluble substrate and the methoxide salt. googleapis.com The reaction conditions for this two-step process are summarized in the table below.

Synthesis of 3-Bromoanisole from Nitrobenzene

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Bromination | Nitrobenzene | Bromine, Oleum; 20-30°C | 3-Bromonitrobenzene | ~80% | googleapis.com |

| 2. Methoxydenitration | 3-Bromonitrobenzene | Sodium methoxide, Potassium hydroxide, Phase-transfer catalyst (e.g., tetrabutylammonium bromide), Toluene; 40-80°C | 3-Bromoanisole | High | googleapis.comgoogle.com |

Synthesis of 3-Methoxyphenylmagnesium Bromide (Grignard Reagent)

The formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, is a critical step. This is typically achieved by reacting 3-bromoanisole with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). prepchem.comresearchgate.netgoogle.com The reaction is initiated, sometimes with the aid of a small amount of an initiator like 1,2-dibromoethane, and proceeds under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture or oxygen. rsc.org

The use of 2-methyltetrahydrofuran as a solvent has been noted to be advantageous for industrial applications as it is considered a "green" solvent, can lead to higher reaction yields, and facilitates easier product separation and solvent recycling compared to traditional solvents like diethyl ether or THF. google.com The successful formation of the Grignard reagent is paramount for the subsequent coupling reaction.

Preparation of 3-Methoxyphenylmagnesium Bromide

| Reactants | Reagents and Conditions | Product | Solvent | Reference |

|---|---|---|---|---|

| 3-Bromoanisole, Magnesium turnings | Inert atmosphere (e.g., Nitrogen), Anhydrous conditions | 3-Methoxyphenylmagnesium bromide | Tetrahydrofuran (THF) | prepchem.comrsc.org |

| 3-Bromoanisole, Magnesium turnings | Inert atmosphere, Anhydrous conditions | 3-Methoxyphenylmagnesium bromide | 2-Methyltetrahydrofuran (2-MeTHF) | google.com |

Synthesis of 3-Methoxybenzoic Acid

Another relevant precursor, although for alternative synthetic routes, is 3-methoxybenzoic acid. This compound can be synthesized through various methods. One common industrial method involves the methylation of 3-hydroxybenzoic acid. sciencemadness.org The latter can be prepared from 3-sulfobenzoic acid. sciencemadness.org

Alternative laboratory-scale syntheses of 3-methoxybenzoic acid include the oxidation of 3-methoxybenzaldehyde (B106831) or the conversion of 3-bromobenzoic acid to its methoxy derivative via a copper-catalyzed reaction with sodium methoxide. sciencemadness.orgontosight.ai A multi-step synthesis starting from methyl benzoate (B1203000) involves nitration to the meta-nitro product, reduction to the amine, and subsequent diazotization and methoxylation. sciencemadness.org

Selected Synthetic Routes to 3-Methoxybenzoic Acid

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| 3-Hydroxybenzoic acid | Methylation | 3-Methoxybenzoic acid | sciencemadness.org |

| 3-Methoxybenzaldehyde | Oxidation | 3-Methoxybenzoic acid | ontosight.ai |

| 3-Bromobenzoic acid | Copper-catalyzed methoxylation | 3-Methoxybenzoic acid | sciencemadness.org |

| Methyl benzoate | Nitration, Reduction, Diazotization, Methoxylation | 3-Methoxybenzoic acid | sciencemadness.org |

These precursors and intermediates form the foundational elements for the successful synthesis of the target molecule, this compound. The choice of synthetic route and the careful execution of these precursor syntheses are critical to achieving high yields and purity of the final product.

Chemical Reactivity and Mechanistic Investigations of 2 3 Methoxybenzoyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

The presence of both activating and deactivating groups on the two benzene rings of 2-(3-methoxybenzoyl)benzoic acid makes the study of electrophilic aromatic substitution reactions particularly interesting. The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group, while the benzoyl and carboxylic acid groups are deactivating, meta-directing groups. quora.comlibretexts.org

Regioselectivity and Positional Isomer Formation

The directing effects of the substituents play a crucial role in determining the position of electrophilic attack and the resulting isomers. The methoxy-substituted ring is activated, making it more susceptible to electrophilic attack than the other ring. Within this activated ring, the positions ortho and para to the methoxy group are electronically favored for substitution. libretexts.org However, the bulky benzoyl substituent can sterically hinder the ortho positions.

Conversely, the other benzene ring is deactivated by the electron-withdrawing carboxylic acid and ketone groups. quora.com Electrophilic substitution on this ring, if it occurs, is directed to the meta position relative to these deactivating groups. quora.comyoutube.com

For example, in nitration reactions, a common electrophilic aromatic substitution, the nitro group is expected to predominantly add to the methoxy-activated ring. nih.govfrontiersin.org The precise ratio of ortho and para isomers would depend on the specific reaction conditions, including the nitrating agent and temperature. truman.edu Low temperatures are often employed to control the regioselectivity and minimize the formation of undesired byproducts. truman.edu

Electronic and Steric Effects of Substituents on Reactivity

Steric hindrance also plays a significant role. The large benzoyl group can impede the approach of an electrophile to the positions ortho to it. This steric effect can influence the regioselectivity, potentially favoring substitution at the less hindered para position on the activated ring.

The interplay of these electronic and steric factors results in a complex reactivity profile. The methoxy-activated ring is the primary site for electrophilic attack, with the regioselectivity being a balance between the electronic directing effects of the methoxy group and the steric hindrance from the adjacent benzoyl group.

Reduction Reactions of the Ketone Moiety

The ketone group in this compound is susceptible to reduction to a secondary alcohol. This transformation can be achieved using various reducing agents, with complex metal hydrides being particularly effective. organicchemistrytutor.com

Hydride-Mediated Reduction Pathways and Intermediates

Complex metal hydrides, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), are common reagents for ketone reduction. organicchemistrytutor.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H-) from the reducing agent on the electrophilic carbonyl carbon. organicchemistrytutor.com This attack forms a tetrahedral alkoxide intermediate. organicchemistrytutor.com In a subsequent step, typically an acidic workup, the alkoxide is protonated to yield the final alcohol product. organicchemistrytutor.com

It is important to note that while both NaBH4 and LiAlH4 can reduce ketones, LiAlH4 is a much stronger reducing agent and will also reduce the carboxylic acid group. organicchemistrytutor.com Therefore, for the selective reduction of the ketone in the presence of a carboxylic acid, the milder sodium borohydride is the preferred reagent.

Kinetic and Thermodynamic Aspects of Reduction Processes

The reduction of the ketone is generally a thermodynamically favorable process. The kinetics of the reaction can be influenced by several factors, including the choice of reducing agent, solvent, and temperature. The reactivity of the hydride reagent is a key factor; for instance, LiAlH4 reacts more rapidly than NaBH4. organicchemistrytutor.com

The reaction proceeds through a transition state where the hydride is being transferred to the carbonyl carbon. The stability of this transition state affects the reaction rate. The presence of the bulky substituents on the aromatic rings may introduce some steric hindrance, potentially slowing the rate of reduction compared to a less hindered ketone.

Oxidation Reactions Involving Methoxy and Aromatic Systems

The methoxy group and the aromatic rings of this compound can undergo oxidation under certain conditions.

The methoxy group can be susceptible to oxidative cleavage. acs.org Strong oxidizing agents can potentially cleave the methyl-oxygen bond.

The aromatic rings themselves can be oxidized, although this typically requires harsh conditions. alfa-chemistry.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl side chains on a benzene ring to a carboxylic acid. youtube.comlibretexts.org While this compound does not have a simple alkyl side chain, the benzoyl group could potentially be cleaved under vigorous oxidation. The reaction of benzoic acid with hydroxyl radicals, for instance, has been studied in the context of atmospheric chemistry, leading to the formation of various hydroxylated derivatives. nih.gov

The presence of the electron-donating methoxy group can make the corresponding aromatic ring more susceptible to oxidation compared to the deactivated ring. acs.org

Nucleophilic Substitution Reactions

The this compound molecule possesses two primary sites susceptible to nucleophilic attack: the carboxylic acid group and the two aromatic rings.

The carboxylic acid moiety can undergo nucleophilic acyl substitution. A common example of this is esterification , where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group from an alcohol, typically in the presence of an acid catalyst. For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 2-(3-methoxybenzoyl)benzoate. Another route to esterification involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with an alcohol.

Nucleophilic aromatic substitution on the benzene rings of this compound is also a theoretical possibility, though generally less facile than electrophilic substitution unless activated by strongly electron-withdrawing groups. The presence of the methoxy group on one ring and the benzoyl group on the other influences the electron density and directing effects for any potential substitution reactions.

Intramolecular Cyclization and Rearrangement Processes

A hallmark reaction of 2-benzoylbenzoic acid and its derivatives is intramolecular cyclization to form anthraquinones, a class of compounds with significant industrial and biological importance. This transformation is a key example of an intramolecular Friedel-Crafts acylation. In the case of this compound, this reaction would lead to the formation of a substituted anthraquinone (B42736).

The process is typically facilitated by strong acids, which act as catalysts. The acid protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophilic species is then attacked by the electron-rich methoxy-substituted benzene ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the fused tricyclic anthraquinone system. google.com The reaction is generally carried out by heating the 2-benzoylbenzoic acid derivative in the presence of a dehydrating acid catalyst. google.com

The conditions for this cyclization can be varied, with different acids and temperatures being employed to optimize the yield of the desired anthraquinone product.

| Catalyst | Reaction Conditions | Product | Reference |

| Concentrated Sulfuric Acid | Heating | Anthraquinone derivative | google.com |

| Fuming Sulfuric Acid (Oleum) | 100°C for 2 hours | Anthraquinone | google.com |

| Trifluoromethanesulfonic Acid | Milder conditions than other acids | Anthraquinone derivative | |

| Acidic Ionic Liquids | 120-180°C, under reduced pressure | Anthraquinone | google.com |

| Solid Acid Catalysts (e.g., zeolites, acid bentonite) | High temperatures (e.g., 300-400°C in 'dry media') | Anthraquinone | researchgate.net |

Detailed Mechanistic Elucidation Studies

The mechanism of the intramolecular cyclization of 2-benzoylbenzoic acids to anthraquinones has been a subject of study, with the generally accepted pathway proceeding through a Friedel-Crafts acylation mechanism.

The key steps are as follows:

Formation of the Acylium Ion: The carboxylic acid is protonated by a strong acid catalyst. Subsequent loss of a water molecule generates an electrophilic acylium ion.

Intramolecular Electrophilic Aromatic Substitution: The acylium ion is positioned in close proximity to the adjacent aromatic ring. The electron-rich ring (in this case, the one bearing the activating methoxy group) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and a carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation/Rearomatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the carbon atom where the substitution occurred, restoring the aromaticity of the ring and yielding the final anthraquinone product.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of 2-(3-Methoxybenzoyl)benzoic acid, the distinct chemical environments of the protons result in a series of signals. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The aromatic protons on the two benzene (B151609) rings resonate in the range of approximately 7.0 to 8.2 ppm. The protons on the benzoic acid ring are influenced by the electron-withdrawing carbonyl and carboxylic acid groups, while the protons on the methoxybenzoyl ring are affected by both the carbonyl group and the electron-donating methoxy (B1213986) group. The methoxy group itself gives rise to a sharp singlet around 3.8 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) of the aromatic signals are dictated by the coupling between adjacent protons, which helps in assigning each proton to its specific position on the rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic Protons | 7.0 - 8.2 | Multiplets |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the carbonyl carbons, the aromatic carbons, and the methoxy carbon. The carbonyl carbon of the carboxylic acid and the ketone typically resonate at the most downfield positions, generally between 165 and 200 ppm. The aromatic carbons show signals in the range of 110 to 140 ppm. The carbon attached to the methoxy group is shielded and appears around 55-60 ppm. Due to the lack of symmetry, each carbon atom in the aromatic rings is expected to be chemically non-equivalent, leading to a complex set of signals that can be assigned based on their chemical shifts and through the use of advanced NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~ 196 |

| Carboxylic Acid Carbonyl (-COOH) | ~ 167 |

| Aromatic Carbons | 110 - 140 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. usm.myugm.ac.id

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of many carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, the protons of the methoxy group would show a correlation to the aromatic carbon they are attached to. The aromatic protons would show correlations to nearby quaternary carbons and the carbonyl carbons, which is vital for establishing the connection between the two aromatic rings through the ketone bridge and the position of the carboxylic acid group. These long-range correlations are essential for piecing together the entire molecular structure. usm.myugm.ac.id

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands. spectrabase.comcore.ac.ukresearchgate.net A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, with the broadness resulting from hydrogen bonding. researchgate.netdocbrown.info The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info The C=O stretch of the ketone is also prominent, typically found in the region of 1660-1680 cm⁻¹. The spectrum also shows characteristic absorptions for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-O stretching vibrations for the ether and carboxylic acid functionalities, usually between 1200 and 1300 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| C=O Stretch (Ketone) | 1660 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For this compound (molecular formula C₁₅H₁₂O₄), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (256.25 g/mol ).

The fragmentation pattern is also highly informative. Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl group (-OH, 17 amu), a carboxyl group (-COOH, 45 amu), or carbon dioxide (-CO₂, 44 amu). sci-hub.sedocbrown.info The presence of the methoxybenzoyl moiety would lead to characteristic fragments as well. For example, cleavage of the bond between the carbonyl group and the methoxy-substituted ring could generate a benzoyl cation ([C₆H₄(OCH₃)CO]⁺, m/z 135) and a benzoic acid radical, or vice versa. Further fragmentation of these ions would provide additional structural clues. docbrown.inforesearchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z | Possible Origin |

|---|---|---|

| [C₁₅H₁₂O₄]⁺ | 256 | Molecular Ion |

| [C₁₅H₁₁O₃]⁺ | 239 | Loss of -OH |

| [C₁₄H₁₂O₂]⁺ | 212 | Loss of -CO₂ |

| [C₈H₇O₂]⁺ | 135 | m-methoxybenzoyl cation |

| [C₇H₅O₂]⁺ | 121 | benzoyl cation from benzoic acid moiety |

| [C₇H₅]⁺ | 105 | Phenyl cation from m-methoxybenzoyl moiety after loss of CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. The two aromatic rings and the carbonyl groups in this compound constitute a conjugated system that absorbs UV light. The spectrum is expected to show strong absorptions corresponding to π → π* transitions. Benzoic acid itself typically shows absorption bands around 230 nm and 274 nm. rsc.orgrsc.org The extended conjugation and the presence of the methoxy group as an auxochrome in this compound would be expected to shift these absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and potentially increase their intensity. The exact positions of the absorption bands are dependent on the solvent used. rsc.orgrsc.org

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Approximate λ_max (nm) |

|---|---|

| π → π* | ~ 230 - 250 |

Crystallography and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for 2-(3-Methoxybenzoyl)benzoic acid could be located.

Determination of Molecular Conformation and Geometry

Information on the specific bond lengths, bond angles, and torsion angles that define the three-dimensional shape of this compound in the solid state is not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···O Interactions)

A detailed analysis of the non-covalent interactions that govern the crystal lattice of this compound cannot be provided without experimental crystallographic data.

Elucidation of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules within the crystal and the formation of any higher-order supramolecular structures for this specific compound remain uncharacterized.

Polymorphism and Solid-State Transformations

There are no studies available that identify or characterize any polymorphic forms of this compound or describe its solid-state transformations.

Correlation between Solid-State and Solution-Phase Structures

Without solid-state structural data, a comparative analysis of the conformational preferences of this compound in the crystalline form versus in solution cannot be conducted.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 2-(3-Methoxybenzoyl)benzoic acid. These computational methods allow for the determination of the molecule's stable structure and the analysis of its spectroscopic, thermodynamic, geometric, and electronic characteristics. epstem.net

Optimization of Molecular Geometries and Electronic Structure Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, low-energy conformation. For similar benzoic acid derivatives, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to establish this optimized structure. epstem.netresearchgate.net This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule. For instance, in a related compound, 2-(3-methoxyphenoxy)benzoic acid, the dihedral angle between the two benzene (B151609) rings was found to be 69.6 (3)°. researchgate.net

Once the geometry is optimized, an electronic structure analysis can be performed. This includes the calculation of Mulliken atomic charges, which provides insight into the distribution of electron density across the molecule. epstem.net These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A smaller gap generally indicates a more reactive molecule. researchgate.net

For benzoic acid and its derivatives, the HOMO and LUMO energies are calculated using methods like DFT. researchgate.netresearchgate.net These calculations help in understanding the electronic transitions within the molecule, which are responsible for its UV-Vis absorption properties. vjst.vnresearchgate.net For example, the primary electronic absorption corresponds to the transition of an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

The data in this table is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a compound with some structural similarities, and is provided for illustrative purposes. ajchem-a.com

Prediction of Thermochemical Parameters (e.g., Enthalpy, Entropy, Heat Capacity)

Quantum chemical calculations can also predict the thermochemical properties of this compound. Parameters such as enthalpy of formation, entropy, and heat capacity can be computed. These values are essential for understanding the molecule's stability and its behavior in chemical reactions. For the related compound 2-methoxybenzoic acid, experimental and calculated thermochemical data are available in the NIST WebBook, providing a reference for similar computational studies. nist.gov The thermal effect and activation energies of reactions involving benzoic acid derivatives have also been studied, providing insights into their kinetic and thermodynamic profiles. dnu.dp.ua

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide insights into conformational changes, interactions with solvents, and the formation of intermolecular interactions like hydrogen bonding. For example, studies on benzoic acid have shown that molecules can form cyclic hydrogen-bonded dimers. vjst.vn Molecular dynamics simulations can help visualize and quantify these interactions, which are crucial for understanding the compound's physical properties and its behavior in different environments. The Automated Topology Builder (ATB) is a resource that can facilitate the development of force fields for such simulations.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for modeling reaction pathways and characterizing transition states. This allows for a detailed understanding of reaction mechanisms at a molecular level. For reactions involving benzoic acid derivatives, such as esterification, kinetic studies and mathematical modeling can be used to determine reaction rate constants and activation energies. dnu.dp.ua By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, and characterize the structure and energy of the transition state. This information is critical for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR isotropic chemical shifts. epstem.net Theoretical and experimental chemical shifts can be correlated to validate the calculated structure. epstem.net Predicted NMR spectra for related methoxybenzoic acids are available in various databases. hmdb.cachemicalbook.comspectrabase.comnih.govchegg.com

IR Spectroscopy: Theoretical IR spectra can be calculated to identify the vibrational modes of the molecule. epstem.net The calculated frequencies are often scaled to better match experimental results. epstem.net The characteristic broad O-H stretching band and the C=O stretching vibration are key features in the IR spectrum of benzoic acids. docbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.netvjst.vn These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. vjst.vn For benzoic acid derivatives, characteristic absorption bands are typically observed in the UV region. researchgate.netrsc.org

| Spectroscopy | Predicted Feature | Typical Wavenumber/Wavelength |

|---|---|---|

| IR | O-H Stretch (broad) | ~3300-2500 cm⁻¹ docbrown.info |

| IR | C=O Stretch | ~1700-1680 cm⁻¹ docbrown.info |

| UV-Vis | B-band | ~230 nm rsc.org |

| UV-Vis | C-band | ~274 nm rsc.org |

Analysis of Electronic Parameters

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies providing detailed analysis of the electronic parameters, such as dipole moment and atomic charges, for the compound this compound were identified.

While computational chemistry is a powerful tool for elucidating the electronic structure of molecules, providing insights into properties like charge distribution and dipole moment, it appears that dedicated research on this particular molecule has not been published or is not readily accessible in public databases.

Typically, such studies would involve methods like Density Functional Theory (DFT) to calculate the optimized molecular geometry and then derive various electronic descriptors. These would include:

Atomic Charges: These represent the partial charges on each atom in the molecule, calculated using various population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis. This data is crucial for understanding reactive sites within the molecule.

Without specific research on this compound, it is not possible to provide the detailed research findings and data tables as requested. The scientific community has conducted such studies on numerous other benzoic acid derivatives, but in adherence to the strict focus of this article, those findings cannot be presented here as a substitute. Further theoretical investigations are required to elucidate the specific electronic parameters of this compound.

Derivatives, Analogues, and Structure Property Relationships in Chemical Context

Synthesis of Novel Structural Analogues and Derivatives

The generation of novel analogues from the parent compound can be systematically approached by modifying three key areas: the carboxyl-substituted phenyl ring, the methoxy-substituted benzoyl group, and the integration of the core structure into larger heterocyclic systems.

Alterations to the phenyl ring bearing the carboxylic acid group are a primary route to new derivatives. A common strategy involves the bioisosteric replacement of the carboxylic acid with other acidic functional groups or moieties that can engage in similar interactions. For instance, research into related benzoylthioureido phenyl derivatives has demonstrated the replacement of a simple phenyl ring with a benzoic acid or an ethyl benzoate (B1203000) group, effectively creating analogues with different physicochemical properties. nih.gov This approach aims to modulate the electronic and steric profile of the molecule. nih.gov

Further modifications can introduce additional substituents onto this ring. The addition of functional groups like imidazole (B134444) or triazole transforms the benzoic acid into a multifunctional ligand capable of more complex coordination behavior. nih.govresearchgate.net For example, the synthesis of 4-imidazol-1-yl-benzoic acid and its subsequent use in coordination polymers illustrates how introducing a nitrogen-containing heterocycle onto the phenyl ring creates new binding sites for metal ions. researchgate.net This strategy effectively converts a simple carboxylate ligand into a more complex chelating agent.

Table 1: Examples of Modifications to the Carboxyl-Substituted Phenyl Ring

| Original Moiety | Modification Strategy | Resulting Analogue/Derivative | Reference |

|---|---|---|---|

| Benzoic Acid | Bioisosteric Replacement / Derivatization | Ethyl-4-[3-(benzoyl)thioureido]benzoate | nih.gov |

| Phenyl Ring | Introduction of Heterocyclic Substituent | 4-Imidazol-1-yl-benzoic acid | researchgate.net |

The methoxy-substituted benzoyl portion of the molecule offers numerous opportunities for derivatization. The methoxy (B1213986) group itself can be altered, or additional substituents can be introduced onto its phenyl ring. For example, the replacement of the methoxy group with a benzyloxy group yields 2-(benzyloxy)-3-methoxybenzoic acid. chemicalbook.com In other work, the related 3-methoxybenzoyl chloride has been used as a precursor to synthesize derivatives where the methoxy group's position is varied or it is substituted entirely, such as with a chloromethyl group to form compounds like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. nih.govgoogleapis.com

Introducing other functional groups onto this phenyl ring significantly diversifies the available analogues. The synthesis of compounds like 4-[3-(4-Acetamido-2-methoxybenzoyl)thioureido]benzoic acid involves adding an acetamido group to the benzoyl ring, which can alter hydrogen bonding capabilities and steric bulk. nih.gov Halogenation is another common strategy, leading to derivatives such as N-(2-bromo-3-methoxybenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine, which are valuable intermediates in the synthesis of more complex molecules. googleapis.com

The 2-benzoylbenzoic acid framework is a valuable precursor for synthesizing fused and appended heterocyclic systems. The intramolecular condensation of suitable derivatives can lead to the formation of polycyclic structures. For example, 2-methoxybenzoic acids are key starting materials in the modified Baker–Venkataraman reaction to produce flavones, a class of naturally occurring heterocyclic compounds. researchgate.net

Furthermore, the core structure can be incorporated into larger systems by linking it to heterocyclic precursors. A notable example is the reaction of m-anisoyl chloride (3-methoxybenzoyl chloride) with 2-methyl-2-aminopropanol to form 2-(3-Methoxyphenyl)-5,5-dimethyloxazoline, demonstrating the creation of an oxazoline (B21484) ring system attached to the methoxy-phenyl moiety. googleapis.com Similarly, introducing imidazole or triazole groups to the benzoic acid ring, as seen in 4-imidazol-1-yl-benzoic acid and 2,4-bis-(triazol-1-yl)-benzoic acid, creates ligands where the core structure is directly bonded to N-heterocycles, preparing them for use in constructing coordination polymers. nih.govresearchgate.net

Ligand Design and Coordination Chemistry

Derivatives of 2-(3-Methoxybenzoyl)benzoic acid are of significant interest in ligand design for coordination chemistry. The presence of at least two potential donor atoms—the oxygen atoms of the carboxylate group—makes the parent molecule and its analogues effective ligands for a variety of metal centers.

The primary coordination site in this compound and its derivatives is the carboxylate group. Upon deprotonation, this group acts as a monoanionic donor, binding to metal ions. The coordination can occur in several modes: as a monodentate ligand, as a bidentate chelating ligand where both oxygen atoms bind to the same metal center, or as a bridging ligand linking two or more metal centers. researchgate.net

The chelation behavior becomes more complex in derivatives featuring additional donor atoms. For instance, in Schiff base complexes derived from related aroylhydrazones, the ligand coordinates to the metal center in a bidentate fashion through the azomethine nitrogen and a deprotonated enolic or carbonyl oxygen atom. elsevierpure.comyu.edu.jo In ligands like 2,4-bis-(triazol-1-yl)benzoic acid, both the carboxylate group and the nitrogen atoms of the triazole rings participate in coordination. This allows the ligand to act as a bridging linker, connecting multiple metal ions to form extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). nih.gov The specific coordination mode is often influenced by the identity of the metal ion, the presence of auxiliary ligands, and the reaction conditions. figshare.com

A diverse range of metal complexes has been synthesized using ligands derived from or analogous to this compound. Transition metals such as Ni(II), Cu(II), Zn(II), Cd(II), and Mn(II) are commonly employed. nih.govelsevierpure.comyu.edu.jofigshare.com

The synthesis of these complexes often involves the in-situ reaction of a ligand precursor with a metal salt or the self-assembly of the pre-synthesized ligand with a metal ion under solvothermal conditions. nih.govelsevierpure.com For example, bischelated Ni(II) complexes have been prepared by reacting 2-(benzyloxy)benzoylhydrazine with various aldehydes in the presence of Ni(II) acetate. The resulting complex features a distorted square-planar geometry with the two deprotonated ligands arranged in a trans-configuration around the Ni(II) center. elsevierpure.com

In the realm of coordination polymers, ligands like 2,4-bis-(triazol-1-yl)-benzoic acid have been used to construct novel complexes with Zn(II) and Cd(II). nih.gov Single-crystal X-ray diffraction analysis of a Zn(II) complex revealed a five-coordinated trigonal bipyramidal geometry for the metal center, which is bound by three oxygen atoms (one from a carboxylate and two from an auxiliary ligand) and two nitrogen atoms from the triazole rings of the primary ligand. nih.gov The resulting structure is a one-dimensional chain. nih.gov

Table 2: Examples of Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Resulting Structure | Reference |

|---|---|---|---|---|

| Ni(II) | Aroylhydrazone of 2-(benzyloxy)benzoylhydrazine | Distorted Square-Planar | Discrete Complex [Ni(L)₂] | elsevierpure.com |

| Zn(II) | 2,4-Bis-(triazol-1-yl)benzoic acid | Trigonal Bipyramidal | 1D Coordination Polymer | nih.gov |

| Cd(II) | 4-Imidazol-1-yl-benzoic acid | Distorted Octahedral | 3D Coordination Polymer | researchgate.net |

| Cu(II), Zn(II) | Schiff base of 2-amino-benzoic acid | Distorted Square Planar | Discrete Complex [M(L)₂] | yu.edu.jo |

Quantitative Structure-Reactivity and Structure-Interaction Relationships

The quantitative understanding of how the structure of a molecule influences its reactivity and interactions is a cornerstone of modern chemistry. For derivatives of this compound, these relationships are crucial for predicting their behavior in chemical reactions and biological systems. This section explores the influence of substituents on reaction rates and selectivity, as well as the role of this class of compounds as probes for molecular recognition.

Influence of Substituents on Reaction Rates and Selectivity

The reactivity of aromatic compounds like this compound is significantly influenced by the nature and position of substituents on the benzene (B151609) rings. These substituents can alter the electron density of the ring and exert steric effects, thereby affecting the rate and regioselectivity of chemical reactions, particularly electrophilic aromatic substitution (EAS).

Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org These groups typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. libretexts.orglibretexts.org Conversely, deactivating groups withdraw electron density from the ring, reducing its nucleophilicity and slowing down the rate of electrophilic substitution. libretexts.org These groups, with the exception of halogens, generally direct incoming electrophiles to the meta position. libretexts.org Common deactivating groups include nitro (-NO₂), carbonyl (-COR), and carboxyl (-COOH) groups. libretexts.org

The rate of electrophilic substitution on a substituted benzene ring is a quantifiable measure of the substituent's effect. A rough correlation exists between the rate-enhancing effect of a substituent and its site-directing influence. libretexts.org The following table summarizes the general effects of various substituents on the rate of electrophilic aromatic substitution relative to benzene.

Table 1: Influence of Substituents on the Rate of Electrophilic Aromatic Substitution

| Substituent | Effect on Reaction Rate | Directing Influence |

|---|---|---|

| -OH, -OR | Strongly Activating | ortho, para |

| -NH₂, -NR₂ | Strongly Activating | ortho, para |

| -CH₃, -R | Activating | ortho, para |

| -H | --- | --- |

| -Cl, -Br, -I | Deactivating | ortho, para |

| -COOH, -COOR | Deactivating | meta |

| -SO₃H | Deactivating | meta |

| -NO₂ | Strongly Deactivating | meta |

| -NR₃⁺ | Strongly Deactivating | meta |

Research on various benzoic acid derivatives has provided insights into how substituents affect their properties and activities. For instance, studies on benzoylamino benzoic acid derivatives have shown that the presence of aromatic rings connected by a single bond can potentiate antimicrobial activity, highlighting the positive contribution of certain structural features. dergipark.org.tr Furthermore, the introduction of alkoxy groups can have a unique influence on the regioselectivity of C-H activation reactions, which is not solely dictated by steric effects but also by weak non-covalent interactions. mdpi.com

Chemical Interactions as Probes for Molecular Recognition

The specific three-dimensional structure and the distribution of functional groups in molecules like this compound and its derivatives make them valuable tools for studying molecular recognition. Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces.

The analysis of crystal structures of benzoic acid derivatives reveals various structural motifs, including chains, dimers, and rings, which are formed through intermolecular interactions like C-H···π, π-π, and hydrogen bonds. researchgate.neticm.edu.pl For example, the crystal structure of 2-(3-methoxyphenoxy)benzoic acid, a related compound, shows the formation of carboxylic acid dimers through O-H···O hydrogen bonds, which are further linked by C-H···π interactions into a three-dimensional network. researchgate.net

These non-covalent interactions are fundamental to the "structure-activity relationship" (SAR), a concept that links the chemical structure of a molecule to its biological activity. icm.edu.pl By systematically modifying the structure of a lead compound and observing the effect on its interactions with a biological target, such as a protein or enzyme, researchers can deduce the key features required for binding and activity. This approach is central to structure-based drug design. icm.edu.pl

For instance, in a study of two benzoic acid derivatives, the change in the position of a methyl group from ortho to meta was found to influence the bioactivity predictions, suggesting that even subtle structural changes can alter molecular interactions. icm.edu.pl The orientation of the molecule, governed by its substituent pattern, can serve as a template for designing new molecules with improved or specific biological functions. icm.edu.pl

The following table outlines the types of non-covalent interactions that are crucial for molecular recognition and have been observed in benzoic acid derivatives.

Table 2: Key Non-Covalent Interactions in Molecular Recognition

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. |

| C-H···π Interactions | A weak molecular force where a C-H bond acts as a weak acid to interact with a π-system. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

The study of how different substituents on the this compound scaffold affect these interactions can provide a detailed understanding of the principles of molecular recognition.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation of 2-(3-Methoxybenzoyl)benzoic acid from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In the context of analyzing related benzophenone (B1666685) structures, such as fenofibrate (B1672516) and its impurities, RP-HPLC methods have been extensively developed and validated. nih.govphmethods.netresearchgate.netmerckmillipore.comiajps.com

A typical HPLC method for the analysis of this compound would likely employ a C18 column. phmethods.netmerckmillipore.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with the pH adjusted to control the ionization of the carboxylic acid group and enhance separation. researchgate.netmerckmillipore.com UV detection is commonly used, with the wavelength set at a maximum absorbance for the benzophenone chromophore, which is often around 286 nm for similar structures. phmethods.netresearchgate.netmerckmillipore.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (pH 2.5 with phosphoric acid) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 286 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally similar compounds.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a carboxylic acid group, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. Methylation is a common derivatization technique for carboxylic acids prior to GC analysis. researchgate.netnih.gov

The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. Flame ionization detection (FID) is a common detector for quantitative analysis due to its wide linear range and sensitivity to organic compounds.

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 150 °C, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Derivatization Agent | Diazomethane or Trimethylsilyldiazomethane (TMSD) |

This table outlines plausible GC conditions for the analysis of the methylated derivative of this compound, extrapolated from methods for similar analytes.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a higher degree of specificity and are invaluable for structural elucidation and impurity profiling.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities and degradation products of this compound. Electrospray ionization (ESI) is a common ionization source for this type of analysis, often operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ of the carboxylic acid. nih.govrsc.org

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is instrumental in distinguishing between isomers and confirming the identity of related substances. nih.govrsc.org

Table 3: Potential LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | UHPLC with a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan (for general screening) and Product Ion Scan (for structural elucidation) |

| Precursor Ion (m/z) | 255.06 [M-H]⁻ |

The parameters in this table are illustrative and based on established methods for the analysis of benzophenone derivatives. nih.govmdpi.com

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. As with GC-FID, derivatization of this compound is typically required. The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the derivatized analyte, which can be used for definitive identification by comparing the obtained spectrum with a library of known spectra or by interpretation of the fragmentation.

The electron ionization (EI) mass spectra of methoxy- and methyl-benzoyl-containing compounds often show characteristic fragmentation patterns that can aid in the differentiation of isomers. researchgate.netojp.gov

Table 4: Anticipated GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-500 |

| Injector Temperature | 280 °C |

| Transfer Line Temp | 290 °C |

| Derivatized Compound | Methyl 2-(3-methoxybenzoyl)benzoate |

This table provides a representative set of GC-MS conditions for the analysis of the methylated derivative of the target compound, based on general principles and analysis of similar structures.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key methods for characterizing the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and to study crystallization and other thermal events. For a crystalline compound like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The DSC thermogram of the related compound fenofibrate shows a distinct melting endotherm. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to determine the thermal stability of a compound and to study its decomposition profile. The thermal decomposition of benzoic acid and its derivatives has been studied, indicating that decomposition often initiates with decarboxylation at elevated temperatures. nih.govresearchgate.netresearchgate.net For this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps.

Table 5: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

| DSC | Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen | |

| Onset of Melting | A distinct endothermic peak indicating the melting point. | |

| TGA | Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen | |

| Onset of Decomposition | A significant weight loss at a specific temperature range, indicating thermal decomposition. |

This table summarizes the expected outcomes from DSC and TGA analysis of this compound, based on the known behavior of similar aromatic carboxylic acids. nih.gov

X-ray Powder Diffraction (XRPD) for Polycrystalline Samples

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique used to characterize the crystalline nature of solid materials. In the context of chemical research, particularly for organic compounds like this compound, XRPD is instrumental in identifying crystalline phases, determining the degree of crystallinity, and investigating polymorphism. This technique is especially suited for polycrystalline samples, which consist of a multitude of small, randomly oriented crystallites.

When a monochromatic X-ray beam is directed at a polycrystalline sample, the randomly oriented crystallites ensure that some particles will be in the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ) for each set of lattice planes (d-spacings). This results in a diffraction pattern characterized by a series of peaks at specific scattering angles (2θ), where the intensity of the peaks is proportional to the number of crystallites in that orientation. The resulting diffractogram serves as a unique "fingerprint" for a specific crystalline solid.

Detailed research findings from X-ray powder diffraction analysis provide crucial information on the solid-state structure of a compound. While specific, publicly available XRPD data for this compound is not readily found in the surveyed literature, the principles of the technique can be illustrated through the study of related benzoic acid derivatives. researchgate.netresearchgate.net For instance, studies on other benzoic acid derivatives have successfully utilized XRPD to identify different crystalline forms (polymorphs), which can have significant impacts on the physical and chemical properties of the material. researchgate.net

The analysis of an XRPD pattern involves the examination of peak positions (2θ angles) and their corresponding intensities. The peak positions are indicative of the unit cell dimensions of the crystal lattice, while the relative intensities are determined by the arrangement of atoms within the unit cell.

Illustrative XRPD Data Table for a Hypothetical Crystalline Organic Compound

Since experimental XRPD data for this compound is not available in the cited literature, the following table is a hypothetical representation of what such data might look like. This table is for illustrative purposes only and does not represent actual data for the compound .

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.3 | 7.20 | 100 |

| 15.8 | 5.61 | 60 |

| 19.1 | 4.64 | 85 |

| 21.7 | 4.09 | 30 |

| 24.6 | 3.62 | 70 |

| 28.9 | 3.09 | 50 |

In a typical research setting, the acquisition of XRPD data for a new compound like this compound would involve preparing a finely powdered sample and analyzing it using a powder diffractometer. The resulting pattern would then be compared to patterns of known substances for phase identification or indexed to determine the unit cell parameters. Furthermore, should single-crystal X-ray diffraction data be available, a theoretical XRPD pattern can be calculated and compared with the experimental pattern to confirm the bulk sample's crystal structure.

The study of different substituted benzoic acid derivatives has shown that the nature and position of substituents on the benzene (B151609) ring can significantly influence the crystal packing and, consequently, the XRPD pattern. researchgate.net For example, the presence of groups capable of hydrogen bonding, such as the carboxylic acid and methoxy (B1213986) groups in this compound, would be expected to play a dominant role in the resulting crystal structure.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methodologies for Chiral Analogues

The core structure of 2-(3-methoxybenzoyl)benzoic acid contains a prochiral ketone. The conversion of this achiral starting material into a single-enantiomer product is a key goal of asymmetric synthesis. nih.gov The development of methodologies to selectively produce one enantiomer of a chiral analogue could open doors to new pharmacologically active agents or specialized materials. Historically, many drugs were sold as racemic mixtures, but it is now understood that different enantiomers can have vastly different biological effects. nih.gov

Future research should focus on the asymmetric reduction of the ketone group to form a chiral secondary alcohol. This transformation can be achieved using several established strategies:

Chiral Catalysts: Systems like the Corey-Itsuno oxazaborolidine catalyst, derived from amino acids like L-proline, are highly effective for the catalytic asymmetric reduction of prochiral ketones. scribd.com Applying such catalysts to this compound could yield the corresponding chiral alcohol with high enantiomeric purity.

Chiral Reagents: Stoichiometric chiral reducing agents, such as diisopinocampheylchloroborane (DIP-Chloride), offer another route. These reagents work by creating a diastereomeric transition state that favors the formation of one enantiomer over the other. scribd.com

Enzymatic Reactions: Biocatalysis using enzymes like ketoreductases offers a green and highly selective alternative for producing chiral alcohols.